3-Ethoxy-2,4-difluorobenzyl alcohol

Lipophilicity Drug Design Physicochemical Properties

3-Ethoxy-2,4-difluorobenzyl alcohol (CAS 1017778-18-5) is a specialized fluorinated aromatic building block with the molecular formula C9H10F2O2, incorporating a benzyl alcohol core with a 3-ethoxy substituent and fluorine atoms at the 2- and 4-positions. Commercial vendors typically supply this compound at 95-97% purity, and it is classified as an irritant requiring standard laboratory handling precautions.

Molecular Formula C9H10F2O2
Molecular Weight 188.17 g/mol
CAS No. 1017778-18-5
Cat. No. B1531045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-2,4-difluorobenzyl alcohol
CAS1017778-18-5
Molecular FormulaC9H10F2O2
Molecular Weight188.17 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1F)CO)F
InChIInChI=1S/C9H10F2O2/c1-2-13-9-7(10)4-3-6(5-12)8(9)11/h3-4,12H,2,5H2,1H3
InChIKeyOAAADBNXPSSNFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethoxy-2,4-difluorobenzyl alcohol (CAS 1017778-18-5) for Procurement and Research: Chemical Profile and Baseline Data


3-Ethoxy-2,4-difluorobenzyl alcohol (CAS 1017778-18-5) is a specialized fluorinated aromatic building block with the molecular formula C9H10F2O2, incorporating a benzyl alcohol core with a 3-ethoxy substituent and fluorine atoms at the 2- and 4-positions . Commercial vendors typically supply this compound at 95-97% purity, and it is classified as an irritant requiring standard laboratory handling precautions . As a research-use-only intermediate, it serves as a precursor for synthesizing more complex fluorinated molecules in medicinal chemistry and agrochemical development .

Why 3-Ethoxy-2,4-difluorobenzyl alcohol Cannot Be Replaced by Generic 2,4-Difluorobenzyl Alcohol Analogs in Procurement


The presence of the 3-ethoxy group on 3-Ethoxy-2,4-difluorobenzyl alcohol fundamentally distinguishes it from the widely available and cheaper 2,4-difluorobenzyl alcohol (CAS 56456-47-4). While 2,4-difluorobenzyl alcohol is a basic fluorinated synthon with established applications in dehydrogenase studies and as a general intermediate [1][2], the additional 3-ethoxy substituent in the target compound introduces an electron-donating group that significantly alters the aromatic ring's electronic character, lipophilicity, and hydrogen-bonding capacity. This structural divergence means the two compounds cannot be interchanged in synthetic sequences requiring specific regiochemical or physicochemical properties. Furthermore, a direct literature search for quantitative comparative data between these two specific compounds returned no peer-reviewed head-to-head studies, patents, or primary research articles; the differentiation evidence presented below is therefore constrained to cross-study comparable data and class-level inferences where available, and explicitly noted where high-strength differential evidence is absent.

Quantitative Differentiation Evidence for 3-Ethoxy-2,4-difluorobenzyl alcohol Against Closest Analogs


Lipophilicity (LogP) Differentiation Between 3-Ethoxy-2,4-difluorobenzyl alcohol and Non-Ethoxylated Fluorobenzyl Alcohols

The 3-ethoxy substituent in 3-Ethoxy-2,4-difluorobenzyl alcohol is predicted to substantially increase lipophilicity compared to non-ethoxylated fluorobenzyl alcohols such as 3-fluorobenzyl alcohol (LogP = 1.32) or 4-fluorobenzyl alcohol (LogP = 1.35) [1]. While experimental LogP data for the target compound was not located in primary sources, the addition of an ethoxy (-OCH2CH3) group versus a hydrogen atom typically adds approximately +0.5 to +1.0 LogP units based on fragment contribution methods. This increased lipophilicity directly influences membrane permeability and oral bioavailability in drug candidate optimization [2].

Lipophilicity Drug Design Physicochemical Properties

Synthetic Versatility: Derivatization Potential of 3-Ethoxy-2,4-difluorobenzyl alcohol via the Hydroxyl Handle

3-Ethoxy-2,4-difluorobenzyl alcohol possesses a reactive benzyl alcohol group that enables multiple derivatization pathways including esterification, etherification, oxidation to aldehydes/acids, and conversion to the corresponding benzyl bromide . In contrast, non-hydroxylated analogs like 3-Ethoxy-2,4-difluorobenzyl bromide (CAS 1017778-22-1) are pre-activated electrophiles with narrower synthetic utility, limited primarily to nucleophilic substitution reactions. The alcohol functionality in the target compound provides a more versatile entry point for diverse chemical transformations while preserving the option for activation to the bromide when needed.

Organic Synthesis Building Block Derivatization

Commercial Availability and Procurement Comparison: 3-Ethoxy-2,4-difluorobenzyl alcohol vs. 2,4-Difluorobenzyl alcohol

3-Ethoxy-2,4-difluorobenzyl alcohol is a specialized fine chemical available from multiple vendors including Alfa Chemistry (97% purity) , Apollo Scientific (97% purity, 1g at £100) , and Leyan (95+% purity) . In contrast, 2,4-difluorobenzyl alcohol (CAS 56456-47-4) is a commodity chemical with broader vendor distribution and lower pricing, though some suppliers have discontinued the product . The target compound's limited availability makes it a more strategically valuable procurement item for research programs requiring this specific substitution pattern, as alternative synthetic routes to achieve the same 3-ethoxy-2,4-difluoro substitution pattern would require multiple synthetic steps starting from simpler precursors.

Procurement Supply Chain Commercial Availability

Research and Industrial Application Scenarios for 3-Ethoxy-2,4-difluorobenzyl alcohol (CAS 1017778-18-5) Based on Quantitative Evidence


Medicinal Chemistry: Lead Optimization of CNS-Penetrant Drug Candidates Requiring Enhanced Lipophilicity

Based on class-level inference of increased LogP due to the 3-ethoxy substituent (Section 3, Evidence Item 1), this compound is particularly suited for medicinal chemistry programs developing orally bioavailable drug candidates where improved membrane permeability is desired. The predicted higher lipophilicity compared to 3-fluorobenzyl alcohol (LogP = 1.32) and 4-fluorobenzyl alcohol (LogP = 1.35) suggests enhanced passive diffusion across biological membranes, making it a strategic building block for CNS-targeted therapeutics or intracellular enzyme inhibitors.

Multi-Step Organic Synthesis: Building Block for Complex Fluorinated Molecules with Regiochemical Precision

As detailed in Section 3 (Evidence Item 2), the compound's hydroxyl group provides a versatile synthetic handle for esterification, etherification, and oxidation reactions. The pre-installed 3-ethoxy and 2,4-difluoro substitution pattern eliminates the need for late-stage fluorination or ethoxylation steps, reducing synthetic complexity and improving overall yield in multi-step campaigns targeting fluorinated pharmaceuticals, agrochemicals, or advanced materials.

Derivative Synthesis: Precursor to 3-Ethoxy-2,4-difluorobenzyl Halides and Electrophiles

3-Ethoxy-2,4-difluorobenzyl alcohol can be converted to the corresponding benzyl bromide (CAS 1017778-22-1) via standard bromination protocols. The alcohol form offers greater storage stability and handling safety compared to the more reactive bromide, allowing researchers to prepare the activated electrophile on-demand rather than procuring and storing a separate, less stable intermediate.

Pharmacophore Exploration: Probing Structure-Activity Relationships in Fluorinated Aromatic Series

This compound serves as a unique fluorinated aromatic scaffold that cannot be replicated by commodity 2,4-difluorobenzyl alcohol. As established in Section 2, the 3-ethoxy group introduces an electron-donating substituent that modifies the aromatic ring's electronic properties, enabling systematic SAR studies where both fluorine substitution pattern and alkoxy substitution are varied to optimize target binding affinity or metabolic stability.

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